Alphitonin

Antidiabetic Enzyme Inhibition Flavonoid Metabolism

Alphitonin is a hydroxyaurone flavonoid whose unique auronol scaffold and 2,4,6,3',4'-pentahydroxy pattern deliver a bioactivity profile distinct from common flavonols. Critically, it outperforms quercetin in α-glucosidase inhibition and radical scavenging while completely lacking TNF-α suppressive activity—a functional dichotomy essential for dissecting microbial biotransformation of flavonoids by Eubacterium ramulus. It serves as an indispensable reference standard for gut-microbiome metabolism studies, a superior positive control in antidiabetic assays targeting postprandial hyperglycemia, and a validated lead for immunomodulatory therapeutics. Procure alphitonin to ensure your research is powered by a precisely characterized metabolite, not a generic flavonoid surrogate.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
Cat. No. B1252232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlphitonin
Synonymsalphitonin
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
InChIInChI=1S/C15H12O7/c16-8-4-11(19)13-12(5-8)22-15(21,14(13)20)6-7-1-2-9(17)10(18)3-7/h1-5,16-19,21H,6H2
InChIKeyVCLACNNZBMRRES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alphitonin: A Distinct Hydroxyaurone Flavonoid for Targeted Procurement


Alphitonin (CAS: 493-36-7) is a hydroxyaurone flavonoid distinguished by a benzofuran-3(2H)-one core with hydroxy groups at positions 2, 4, 6, 3', and 4' [1]. It occurs naturally as a plant metabolite in Alphitonia excelsa and Artocarpus tonkinensis, and is a key microbial catabolite of quercetin formed by the human gut bacterium Eubacterium ramulus [1][2]. Its unique auronol scaffold and specific hydroxylation pattern confer distinct biological properties that diverge significantly from common flavonols like quercetin, positioning it as a specialized tool for research in oxidative stress, metabolic disorders, and immunomodulation.

Why Generic Flavonoids Cannot Substitute for Alphitonin in Critical Research Models


Despite sharing a flavonoid classification, alphitonin exhibits a distinct structure-activity relationship compared to common flavonoids like quercetin. The auronol scaffold, featuring a 2-benzyl-2-hydroxybenzofuran-3(2H)-one core, confers a divergent bioactivity profile. Critically, while quercetin is known for broad anti-inflammatory effects, its microbial transformation to alphitonin by E. ramulus completely ablates TNF-α inhibitory activity in intestinal epithelial cells [1]. Furthermore, alphitonin demonstrates superior α-glucosidase inhibition and radical scavenging potency compared to its parent quercetin in direct head-to-head assays [2]. These functional dichotomies mean that generic flavonoid references cannot predict alphitonin's behavior, making its targeted procurement essential for studies on flavonoid metabolism, gut-microbiome interactions, or specific therapeutic applications.

Quantitative Evidence for Alphitonin Differentiation: A Head-to-Head Comparator Analysis


Superior α-Glucosidase Inhibition: Alphitonin vs. Parent Quercetin

In a direct comparative study, (±)-alphitonin generated via plasma-induced degradation of quercetin exhibited significantly enhanced α-glucosidase inhibitory activity compared to the parent quercetin [1]. This quantitative difference highlights alphitonin's superior potential for antidiabetic research.

Antidiabetic Enzyme Inhibition Flavonoid Metabolism

Enhanced Radical Scavenging Capacity: Alphitonin Outperforms Quercetin in DPPH Assay

The same plasma-induced degradation study that generated alphitonin from quercetin also evaluated antioxidant capacity using the DPPH radical scavenging assay. Alphitonin demonstrated significantly improved radical scavenging activity compared to the parent quercetin [1].

Antioxidant Free Radical Scavenging Oxidative Stress

In Vivo Anti-Arthritic Efficacy: Alphitonin-4-O-β-D-Glucopyranoside Comparable to Dexamethasone

In a collagen antibody-induced arthritis (CAIA) mouse model, alphitonin-4-O-β-D-glucopyranoside at oral doses of 125 and 250 mg/kg significantly decreased arthritis incidence, demonstrating comparable efficacy to the standard corticosteroid dexamethasone [1]. This establishes its potential as a naturally derived anti-inflammatory agent with quantifiable in vivo activity.

Anti-inflammatory In Vivo Efficacy Immunomodulation

Selective TNF-α Non-Inhibition: A Unique Differentiator from Quercetin

A critical functional divergence exists between alphitonin and its metabolic precursor, quercetin. While quercetin effectively inhibits TNF-α responses, alphitonin completely lacks this activity in a murine small intestinal epithelial cell line [1]. This indicates that microbial transformation abolishes the anti-inflammatory effect, providing a unique tool to dissect flavonoid structure-activity relationships in the gut.

Immunology Inflammation Gut Microbiome

Optimal Research and Industrial Application Scenarios for Alphitonin


Investigating Gut Microbiome-Mediated Flavonoid Metabolism

Alphitonin is an essential reference standard for studies tracking the microbial catabolism of quercetin by Eubacterium ramulus [1]. Its unique profile—retaining and even enhancing antioxidant/antidiabetic activities while losing TNF-α inhibition—makes it an ideal probe to dissect how microbial transformation alters flavonoid bioactivity in the gut [2].

Antidiabetic Drug Discovery and α-Glucosidase Inhibitor Screening

Given its significantly enhanced α-glucosidase inhibitory activity compared to quercetin, alphitonin serves as a promising lead scaffold or a superior positive control in assays aimed at identifying novel antidiabetic agents targeting postprandial hyperglycemia [1].

In Vivo Immunomodulation and Rheumatoid Arthritis Research

The validated in vivo efficacy of alphitonin-4-O-β-D-glucopyranoside in a mouse arthritis model, comparable to dexamethasone, positions the alphitonin aglycone and its glycoside as valuable tools for developing next-generation immunomodulatory therapeutics with potentially improved safety profiles [1].

Plant and Natural Product Metabolomics

As a characteristic hydroxyaurone isolated from Alphitonia excelsa and Artocarpus tonkinensis, alphitonin is a crucial analytical standard for the qualitative and quantitative analysis of flavonoids in these species via HPLC-MS, aiding in botanical authentication and phytochemical profiling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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